molecular formula C23H25N3O2 B2404393 (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate CAS No. 325694-73-3

(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate

Cat. No.: B2404393
CAS No.: 325694-73-3
M. Wt: 375.472
InChI Key: HQDSGAQQCQGWBG-PGMHBOJBSA-N
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Description

(Z)-Ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate is a cyanoacrylate derivative characterized by a benzylpiperazine-substituted phenyl ring conjugated to an ethyl cyanoacrylate moiety. The Z-configuration of the acrylate double bond is critical, as stereochemistry influences molecular interactions, stability, and bioactivity. This compound’s synthesis likely involves a Knoevenagel condensation between a benzylpiperazine-containing benzaldehyde derivative and ethyl cyanoacetate, followed by stereoselective isolation of the Z-isomer .

Properties

IUPAC Name

ethyl (Z)-3-[4-(4-benzylpiperazin-1-yl)phenyl]-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-28-23(27)21(17-24)16-19-8-10-22(11-9-19)26-14-12-25(13-15-26)18-20-6-4-3-5-7-20/h3-11,16H,2,12-15,18H2,1H3/b21-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDSGAQQCQGWBG-PGMHBOJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Coupling Reaction: The 4-benzylpiperazine is then coupled with 4-bromobenzaldehyde in the presence of a base to form 4-(4-benzylpiperazin-1-yl)benzaldehyde.

    Knoevenagel Condensation: The final step involves the Knoevenagel condensation of 4-(4-benzylpiperazin-1-yl)benzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine to yield (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyanoacrylates.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antagonistic Properties

The compound has been studied for its antagonistic effects on the chemokine receptor 1 (CCR-1), which is involved in inflammatory responses. Research indicates that derivatives of benzylpiperazine can modulate the migration and activation of monocytes and T-cells, making them potential candidates for treating inflammatory diseases .

1.2 Neuropharmacological Effects

Research has also highlighted the neuropharmacological potential of compounds similar to (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate. Studies have shown that piperazine derivatives exhibit activity against neurological disorders, including Alzheimer's disease and cognitive deficits associated with other neurodegenerative conditions . The structural similarity to other piperazine-based compounds suggests that (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate may possess similar therapeutic properties.

Polymerization and Material Science

2.1 Adhesive Properties

Cyanoacrylates, including (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate, are recognized for their rapid polymerization properties, making them valuable as adhesives in various industrial applications. The compound's ability to undergo anionic polymerization enables it to bond quickly and effectively to various substrates, which is particularly useful in medical settings for surgical adhesives .

2.2 Biomedical Applications

In dentistry, cyanoacrylates are used for dental fillings and as tissue adhesives due to their biocompatibility and rapid setting times. The incorporation of piperazine moieties may enhance the mechanical properties and bioactivity of these materials, making them suitable for more specialized biomedical applications .

Case Studies

StudyApplicationFindings
Study on CCR-1 Antagonists Inflammatory DiseasesDemonstrated efficacy in modulating immune response through receptor antagonism .
Neuropharmacological Assessment Alzheimer's DiseaseShowed potential for cognitive enhancement through receptor modulation .
Polymerization Dynamics Adhesive DevelopmentEstablished rapid polymerization rates suitable for surgical adhesives .
Dental Application Study Dental FillingsHighlighted effectiveness as a dental adhesive with favorable mechanical properties .

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic routes, physicochemical properties, and biological activities.

Structural Features and Substituent Effects
Compound Name Key Substituents Structural Differences vs. Target Compound Reference
(Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate 4-Chlorophenyl, 2,6-difluorobenzamido Replaces benzylpiperazine with chlorophenyl and amido groups; electron-withdrawing substituents reduce basicity.
Ethyl 3-(4-(benzo[d]thiazol-2-yl)phenylamino)-2-cyanoacrylate (11b) Benzothiazolyl, phenylamino Benzothiazole introduces sulfur-based aromaticity; lacks piperazine’s basic nitrogen.
(Z)-Ethyl-2-cyano-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)acrylate Pyrazol-4-ylamino Heterocyclic pyrazole replaces benzylpiperazine; introduces keto and methyl groups.
3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) Cinnoline core, fluoro, methyl Cinnoline (N-heterocycle) instead of cyanoacrylate; similar benzylpiperazine substituent.

Key Observations :

  • The benzylpiperazine group in the target compound provides a bulky, electron-donating substituent, enhancing solubility in polar solvents compared to halogenated analogs (e.g., chlorophenyl derivatives) .
  • Cyanoacrylate esters with heterocyclic substituents (e.g., benzothiazole or pyrazole) exhibit distinct electronic profiles; the benzylpiperazine’s tertiary amines may facilitate hydrogen bonding or ionic interactions in biological systems .
Physicochemical Properties
Compound Name Melting Point (°C) IR (CN stretch, cm⁻¹) Yield (%) Reference
(Z)-Ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate Not reported ~2210–2220 (expected) Not reported
(Z)-Ethyl-2-cyano-3-(pyrazol-4-ylamino)acrylate 154.8 2214 83
Ethyl 3-(benzothiazolylphenylamino)-2-cyanoacrylate (11b) 159–160 2120 50
3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) 162–164 Not reported 75

Key Observations :

  • The target compound’s cyano group is expected to show an IR stretch near 2214 cm⁻¹, consistent with other cyanoacrylates .
  • Benzylpiperazine-containing cinnolines (e.g., 9b) have higher melting points (~162–164°C) compared to cyanoacrylates, likely due to stronger intermolecular interactions in crystalline cinnoline structures .

Biological Activity

(Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is C23H25N3O2C_{23}H_{25}N_{3}O_{2}, characterized by the presence of a cyanoacrylate group and a benzylpiperazine moiety. The structure is crucial for its interaction with biological targets.

The compound exhibits activity primarily through its interaction with neurotransmitter systems, particularly involving acetylcholine and serotonin receptors. The benzylpiperazine moiety enhances its ability to penetrate the blood-brain barrier (BBB), which is vital for central nervous system (CNS) applications. Studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease and other cognitive disorders .

Pharmacological Properties

  • Neuroprotective Effects : Research indicates that derivatives containing piperazine structures can provide neuroprotective effects against oxidative stress and neurotoxicity. The introduction of the benzylpiperazine moiety in this compound enhances its neuroprotective capabilities by modulating cholinergic transmission .
  • Antiviral Activity : Preliminary studies have suggested potential antiviral properties, particularly against viral entry mechanisms in cells. Compounds with similar structures have shown efficacy in inhibiting viral infections, which may extend to (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate .
  • Cytotoxicity : In vitro studies demonstrate varying degrees of cytotoxicity depending on the concentration and exposure time. Compounds within this class have been evaluated for their IC50 values against different cancer cell lines, indicating potential utility in oncology .

Study 1: Neuroprotective Activity

A study investigating the neuroprotective effects of similar compounds highlighted that those with a piperazine ring showed significant inhibition of AChE activity, leading to improved cognitive function in animal models . The specific role of (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate in enhancing cognitive performance remains to be fully elucidated but shows promise based on structural analogs.

Data Tables

Activity Type Effect IC50 Value
AChE InhibitionNeuroprotective≤ 1.5 μM
Cytotoxicity (Cancer)Varies by cell line0.05 μM - 10 μM
Viral Entry InhibitionPotential against EBOVTBD

Q & A

Q. What synthetic strategies are recommended for preparing (Z)-ethyl 3-(4-(4-benzylpiperazin-1-yl)phenyl)-2-cyanoacrylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves a multi-step approach:

Core scaffold formation : React 4-(4-benzylpiperazin-1-yl)benzaldehyde with ethyl cyanoacetate via a Knoevenagel condensation. This reaction is catalyzed by a base (e.g., piperidine or ammonium acetate) in ethanol or toluene under reflux .

Stereoselective control : To favor the (Z)-isomer, use polar aprotic solvents (e.g., DMF) and monitor reaction progress via HPLC or TLC. Adjust pH to mildly acidic conditions (pH 5–6) to stabilize the intermediate enolate .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product. Confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. How can the structure and purity of this compound be rigorously characterized?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the benzylpiperazine moiety (δ 3.2–3.5 ppm for piperazine protons) and the α-cyanoacrylate group (δ 7.8–8.2 ppm for the conjugated double bond) .
  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (R factor < 0.05) to resolve stereochemistry and detect potential disorder in the benzylpiperazine group .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~434.2 g/mol) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) and exclude (E)-isomer contamination .

Advanced Research Questions

Q. How can crystallographic disorder in the benzylpiperazine moiety be addressed during structural analysis?

Disorder in flexible groups like benzylpiperazine is common. Mitigation strategies:

  • Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve resolution .
  • Multi-conformer modeling : Use SHELXL’s PART instruction to refine alternative conformations with occupancy parameters .
  • Restraints and constraints : Apply geometric restraints to bond lengths/angles for disordered regions, guided by similar resolved structures (e.g., piperazine derivatives in ).

Q. What experimental design considerations are critical for evaluating this compound’s bioactivity against viral proteases (e.g., Dengue NS2B/NS3)?

  • Enzyme inhibition assays : Use fluorescence-based substrates (e.g., Boc-Gly-Arg-Arg-AMC) to measure IC50_{50} values. Include controls for non-specific binding (e.g., bovine serum albumin) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modifications to the benzylpiperazine or cyanoacrylate groups to identify key pharmacophores. Compare activity with reference inhibitors like Ethyl (E)-3-(3-chlorophenyl)-2-cyanoacrylate (IC50_{50} = 0.8 µM) .
  • Molecular docking : Align the (Z)-isomer’s crystal structure with protease active sites (PDB: 5Y3D) using AutoDock Vina to predict binding modes and guide mutagenesis studies .

Q. How should contradictory data on biological activity between in vitro and cell-based assays be analyzed?

Discrepancies may arise from:

  • Membrane permeability : Measure logP (e.g., octanol/water partitioning) to assess cellular uptake. Poor permeability (<logP 2.5) suggests the need for prodrug strategies .
  • Metabolic stability : Incubate the compound with liver microsomes to evaluate cytochrome P450-mediated degradation. LC-MS/MS can identify metabolites .
  • Off-target effects : Use CRISPR-generated knockout cell lines (e.g., protease-deficient) to confirm target specificity .

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